molecular formula C6H5FN2O B180993 N-(6-Fluoropyridin-2-yl)formamide CAS No. 198896-10-5

N-(6-Fluoropyridin-2-yl)formamide

Cat. No. B180993
M. Wt: 140.11 g/mol
InChI Key: DHMCIACDXPMMDT-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

A solution of 0.63 g of 2,6-difluoropyridine in 0.2 mL of formamide was stirred for 3 hours at 150° C. The reaction mixture was cooled to room temperature, to which were added water (100 mL) and ethyl acetate (100 mL×3) for extraction. The extract solution was dried over anhydrous magnesium sulfate, followed by concentration to give powdery precipitate of 2-fluoro-6-(formylamino)pyridine. The powdery product was collected by filtration and dried for 2 hours at 40° C. under reduced pressure (0.4 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[N:3]=1.O.C(OCC)(=O)C.[CH:16]([NH2:18])=[O:17]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:18][CH:16]=[O:17])[N:3]=1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
for extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=CC=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.